(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-11H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBAQCQWXNNYKG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The Claisen-Schmidt condensation involves base-catalyzed deprotonation of an acetophenone (e.g., 3-bromoacetophenone) to form an enolate, which attacks an aldehyde (e.g., 2-methoxybenzaldehyde). Subsequent dehydration yields the α,β-unsaturated ketone. The reaction proceeds via:
Optimization of Reaction Conditions
Key variables influencing yield and purity include catalyst concentration, solvent, temperature, and reaction time.
Table 1: Claisen-Schmidt Reaction Optimization for Target Compound
| Parameter | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Catalyst (NaOH) | 50% aqueous, 1.5 eq | 68 | 95 | |
| Solvent | Methanol | 72 | 98 | |
| Temperature | Reflux (70°C) | 75 | 97 | |
| Reaction Time | 4 hours | 70 | 96 | |
| Aldehyde:Ketone Ratio | 1:1.1 | 78 | 98 |
Notably, methanol outperforms ethanol due to better solubility of intermediates. Excess aldehyde (1.1 eq) minimizes diketone byproducts. Fluorinated derivatives require stronger bases (e.g., 25% NaOH).
Alternative Catalytic Approaches
BF3–Et2O Catalyzed Synthesis
BF3–Et2O enhances regioselectivity and reduces reaction times by stabilizing intermediates via Lewis acid coordination.
Table 2: BF3–Et2O Catalyzed Synthesis Parameters
| Parameter | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Catalyst Loading | 2 eq BF3–Et2O | 81 | 99 | |
| Solvent | 1,4-Dioxane | 85 | 98 | |
| Temperature | Ambient (25°C) | 80 | 97 | |
| Reaction Time | 2 hours | 83 | 99 |
This method avoids strong bases, making it suitable for acid-sensitive substrates. The regioselectivity arises from BF3 coordination to the carbonyl oxygen, directing attack to the desired position.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for Target Compound Synthesis
| Method | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| Traditional Claisen | 68–78 | 4–5 | 95–98 | High |
| BF3–Et2O Catalyzed | 80–85 | 2 | 97–99 | Moderate |
Key Findings :
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BF3–Et2O offers superior yields (80–85%) and shorter reaction times (2 hours) but requires careful handling of corrosive reagents.
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Traditional Claisen-Schmidt remains scalable for industrial applications, though yields plateau at 78%.
Purification and Characterization Techniques
Purification
Chemical Reactions Analysis
Structural Basis for Reactivity
The compound’s planar enone bridge (C7–C8=O) enables conjugation across the π-system, making the β-carbon (C8) electrophilic and susceptible to nucleophilic attacks . The bromine atom (electron-withdrawing) and methoxy group (electron-donating) create distinct electronic environments on the aromatic rings, directing substitution reactions . Key structural features include:
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Conjugated enone system : Facilitates Michael additions and cycloadditions.
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Bromine substituent : Activates the phenyl ring for electrophilic substitution at specific positions.
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Methoxy group : Enhances electron density on the adjacent phenyl ring, directing electrophiles to para positions relative to the methoxy group .
Nucleophilic Additions
The α,β-unsaturated carbonyl system acts as a Michael acceptor. Nucleophiles such as amines, thiols, or Grignard reagents attack the β-carbon, forming adducts. For example:
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Amine addition :
This reactivity is corroborated by computational studies showing high electrophilicity at C8 (Fukui function ) .
Reduction Reactions
The enone system undergoes selective reduction:
Electrophilic Aromatic Substitution
The bromine atom directs electrophiles to the ortho/para positions of its phenyl ring, while the methoxy group directs to its para position. For example:
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Nitration :
Reactivity is modulated by the electron-withdrawing bromine and electron-donating methoxy group .
Oxidation Reactions
The ethylenic bond (C7=C8) is oxidized to a diketone under strong oxidizing agents:
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Epoxidation :
This is supported by the compound’s low bond dissociation energy for the C=C bond (calculated as 78.3 kcal/mol) .
Comparative Reactivity with Analogues
The table below highlights how substituents influence reactivity compared to related chalcones:
Mechanistic Insights from Computational Studies
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Fukui Functions : The β-carbon (C8) exhibits the highest nucleophilic attack susceptibility (), while the carbonyl oxygen has the highest electrophilic reactivity () .
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Molecular Electrostatic Potential (MEP) : Regions near the bromine atom show positive potential (+0.032 a.u.), favoring nucleophilic attacks, while the methoxyphenyl ring exhibits negative potential (-0.045 a.u.), attracting electrophiles .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Chalcones are known for their potential anticancer properties, and (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is no exception. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have reported that chalcone derivatives can inhibit specific signaling pathways related to cancer cell survival and growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The presence of bromine and methoxy groups in its structure enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .
Materials Science
Dyes and Pigments
Chalcones are utilized in the synthesis of organic dyes due to their chromophoric properties. The compound's ability to absorb light in the visible spectrum makes it suitable for applications in textiles and coatings. Research indicates that modifications in the molecular structure can lead to variations in color properties, allowing for tailored applications in the dye industry .
Organic Light Emitting Diodes (OLEDs)
Recent studies have explored the use of chalcone derivatives, including (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, in OLED technology. The compound's electronic properties enable it to act as an efficient light-emitting material when incorporated into OLED devices. This application is particularly promising for developing energy-efficient lighting solutions .
Agricultural Sciences
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its structural features contribute to its ability to disrupt the biological processes of pests, making it a candidate for environmentally friendly pest control solutions. Studies have demonstrated that chalcone derivatives can effectively inhibit the growth of certain agricultural pests without adversely affecting beneficial organisms .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity. |
| Study B | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study C | OLED Applications | Achieved high luminescence efficiency when incorporated into device structures, indicating potential for commercial application. |
| Study D | Pesticidal Activity | Reduced pest populations significantly in controlled trials, highlighting its efficacy as a natural pesticide alternative. |
Mechanism of Action
The biological activity of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes involved in critical biological pathways, leading to its observed antibacterial, antifungal, and anticancer effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Bromine Position :
- The title compound’s 3-bromophenyl group contrasts with (E)-3-(2-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, where bromine is at the 2-position. This positional difference alters electron-withdrawing effects, influencing reactivity and intermolecular interactions .
- In (2E)-3-(5-bromo-2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, bromine is at the 5-position on a methoxy-substituted ring, enhancing steric hindrance compared to the title compound .
Methoxy Group :
Crystallographic Data
- Bond Lengths and Angles: The C=O bond length in the title compound (1.23 Å) is consistent with chalcones like (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one (1.22 Å), confirming minimal electronic perturbation from bromine . Non-merohedral twinning, observed in (2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one, is absent in the title compound, likely due to reduced symmetry from the 2-methoxy group .
Table 1: Structural Parameters of Selected Chalcones
MAO-A Inhibition
- Morpholine-based analogs like (E)-3-(2-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C11) exhibit reversible MAO-A inhibition (IC₅₀ = 1.2 µM), attributed to the morpholine group’s basicity. The title compound lacks this moiety, suggesting lower central nervous system activity .
Anticancer Potential
- Indole-derived chalcones, such as (E)-3-(3-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one (3b), show cytotoxic activity (IC₅₀ = 4.7 µM against MCF-7 cells) due to indole’s planar structure enhancing DNA intercalation. The title compound’s methoxy group may reduce membrane permeability compared to 3b .
Physical and Optical Properties
Nonlinear Optical (NLO) Properties
- The title compound’s third-order susceptibility (χ³) is comparable to (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) but lower than fluorinated analogs like (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (χ³ = 369.294 × 10⁻²² m² V⁻²). The bromine atom’s polarizability may enhance NLO response relative to chlorine .
Thermal Stability
- Chalcones with biphenyl groups, such as (2E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-one, exhibit higher thermal stability (decomposition >250°C) due to extended conjugation, whereas the title compound’s stability is moderate (~200°C) .
Biological Activity
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound, characterized by its unique molecular structure, has shown potential in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : CHBrO
- Molecular Weight : 317.18 g/mol
- CAS Number : 1354942-15-6
The compound features a prop-2-en-1-one core with bromine and methoxy substituents on the aromatic rings, which significantly influence its biological activity.
The biological activity of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system in chalcones acts as a Michael acceptor, allowing it to react with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activities and signaling pathways, leading to various biological effects.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound. In vitro studies have demonstrated that it exhibits significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom is believed to enhance its antimicrobial efficacy due to increased lipophilicity and potential interactions with microbial cell membranes .
Anticancer Properties
Several studies have investigated the anticancer potential of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, one study reported an IC value of approximately 30 µM against MDA-MB-468 breast cancer cells . The compound's mechanism involves inducing apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Antioxidant Activity
The antioxidant capacity of this chalcone derivative has also been evaluated. It demonstrates significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The methoxy group on the phenyl ring contributes to this antioxidant property by stabilizing free radicals through resonance .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is essential for optimizing its biological activity. Key findings include:
- Bromo Substitution : The presence of the bromine atom enhances biological activity due to increased reactivity and lipophilicity.
- Methoxy Group : The methoxy substitution plays a critical role in modulating antioxidant properties and overall bioactivity.
Study on Antitubercular Activity
In a focused library screening involving chalcones, compounds similar to (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one exhibited promising antitubercular activity against Mycobacterium tuberculosis H37Rv with IC values ranging from 8.9–28 µM . This highlights the potential for developing new therapeutic agents against tuberculosis.
Evaluation Against Cancer Cell Lines
In another study evaluating various chalcone derivatives, (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. What are the optimal synthetic routes for (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 3-bromobenzaldehyde and 2-methoxyacetophenone. Key parameters include:
- Catalyst : NaOH or KOH in ethanol/water mixtures (60–70% yields) .
- Solvent : Ethanol or methanol under reflux (2–4 hours).
- Purification : Recrystallization using ethanol/chloroform (1:1) to achieve >95% purity.
- Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) to track reaction progress.
Q. Which spectroscopic techniques are most effective for confirming the E-configuration and structural integrity of this chalcone derivative?
- Methodological Answer :
- 1H NMR : Trans coupling constants (J = 15–16 Hz) between α- and β-vinylic protons confirm the E-configuration .
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=C) validate the enone system .
- X-ray Diffraction (XRD) : Single-crystal analysis resolves bond lengths (C=O: ~1.22 Å; C=C: ~1.34 Å) and torsional angles, ensuring structural accuracy .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- HOMO-LUMO Analysis : B3LYP/6-311G(d,p) basis sets predict energy gaps (ΔE ≈ 4.2 eV), correlating with UV-Vis λmax (~340 nm) .
- Global Reactivity Descriptors :
- Electrophilicity index (ω = 1.3 eV) indicates moderate electrophilic character.
- Chemical potential (μ = -3.8 eV) and hardness (η = 2.1 eV) guide reactivity in nucleophilic environments .
- Validation : Compare DFT-predicted bond lengths/angles with XRD data (error < 2%) .
Q. What methodologies are recommended for analyzing non-merohedral twinning in the crystal structure of such chalcone derivatives, and how can data contradictions be resolved?
- Methodological Answer :
- Data Collection : Use high-resolution XRD (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Twinning Analysis : Apply the PLATON TWIN tool; refine using HKLF5 format in SHELXL for overlapping reflections .
- Contradiction Resolution : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm molecular conformation .
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for antimicrobial applications?
- Methodological Answer :
- Substituent Effects : Compare with analogs (e.g., 4-methoxy vs. 2-methoxy) using MIC assays against S. aureus and E. coli.
- Example : The 3-bromo substituent enhances lipophilicity, improving membrane penetration (MIC: 12.5 µg/mL vs. S. aureus) .
- Mechanistic Probes : Use fluorescence quenching to study DNA gyrase binding or ROS generation assays to evaluate oxidative stress induction .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
